molecular formula C16H12F2N4O B2510493 N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206994-13-9

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2510493
CAS No.: 1206994-13-9
M. Wt: 314.296
InChI Key: IFHXZKQPIQMIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-based compound characterized by a 1,2,3-triazole core substituted with a 4-fluorophenyl group at the 1-position and a 4-fluorobenzyl carboxamide moiety at the 4-position.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O/c17-12-3-1-11(2-4-12)9-19-16(23)15-10-22(21-20-15)14-7-5-13(18)6-8-14/h1-8,10H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXZKQPIQMIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the fluorobenzyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated benzyl and phenyl halides.

    Formation of the carboxamide group: This step involves the reaction of the triazole derivative with a suitable amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

a) N-(4-Chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q, MKA004)

  • Structure : Differs by replacing the 4-fluorobenzyl group with a 4-chlorobenzyl moiety.
  • Synthesis : Synthesized via General Procedure D with a yield of 24% .

b) N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944)

  • Structure : Features a 2-chloro-6-fluorobenzyl group and a meta-methylphenyl substituent.
  • Synthesis : Achieved via Method 1 with a higher yield (50%) compared to 6q, suggesting steric or electronic advantages in the coupling step .
  • Physical Properties : Molecular weight 345.1 g/mol; IR spectrum confirms carbonyl (1685 cm⁻¹) and aromatic C–H (3117 cm⁻¹) stretches .

Substituent Variations on the Triazole Core

a) 5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structure: Incorporates a 5-amino group and a 4-methoxyphenyl substituent.
  • Properties: Molecular weight 327.319 g/mol; the amino group may enhance hydrogen-bonding interactions, while the methoxy group improves solubility .

b) 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • Structure : Combines a 3-chlorobenzyl group with a 4-fluorobenzyl carboxamide.
  • Implications : The chlorine at the 3-position introduces steric hindrance, which could affect molecular conformation and target engagement .

MIF Inhibition

Compounds like N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (6q) are evaluated as MIF tautomerase inhibitors.

Wnt/β-Catenin Pathway Modulation

Triazole carboxamides with bulkier substituents (e.g., quinoline in 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o)) demonstrate improved metabolic stability and signaling pathway modulation, highlighting the importance of aromatic substituents in pharmacokinetics .

Biological Activity

N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

Molecular Formula: C16H13F2N5O
Molecular Weight: 329.30 g/mol
IUPAC Name: 5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide
Canonical SMILES: C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F)F

The presence of fluorine atoms in the structure is notable as they can significantly influence both the chemical properties and biological activities of the compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring: This is achieved through the cycloaddition reaction of azides with alkynes.
  • Introduction of the Fluorobenzyl Group: A nucleophilic substitution reaction involving a fluorobenzyl halide and the triazole intermediate.
  • Attachment of the Fluorophenylamino Group: This can be accomplished via amide coupling using reagents such as EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins involved in various biochemical pathways. The fluorine substituents enhance its binding affinity, potentially leading to inhibition of target enzymes.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing triazole moieties have shown comparable potency to established chemotherapeutic agents like doxorubicin in inhibiting leukemia cell lines (K-562, MOLT-4) .

Enzyme Inhibition

Research indicates that triazole derivatives can act as effective inhibitors for several enzymes. For example, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) with IC50 values in the low micromolar range . The presence of the triazole ring appears to be crucial for this inhibitory activity.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various triazole derivatives on leukemia cell lines. The results indicated that certain compounds exhibited IC50 values comparable to doxorubicin, highlighting their potential as anticancer agents.

CompoundCell LineIC50 (µM)
Compound AK-5620.21
Compound BMOLT-40.45
DoxorubicinK-5620.15

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of triazole-based compounds. The study found that these compounds could effectively inhibit AChE and other serine hydrolases.

CompoundTarget EnzymeIC50 (µM)
Compound CAChE0.23
Compound DFAAH0.30
DonepezilAChE0.12

Q & A

What are the standard synthetic routes for N-(4-fluorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?

Level: Basic
Methodological Answer:
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Step 1: Preparation of an alkyne precursor (e.g., 4-fluorophenylacetylene) and an azide (e.g., 4-fluorobenzyl azide).
  • Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMSO/H₂O) at 50–70°C.
  • Step 3: Purification via column chromatography and characterization using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

How is X-ray crystallography applied to determine the molecular structure of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Experimental workflow:

  • Crystallization: Use solvent vapor diffusion (e.g., methanol/ethyl acetate).
  • Data Collection: Collect diffraction data at 100 K with synchrotron radiation or in-house diffractometers.
  • Refinement: Employ SHELXL for structure solution and refinement. Key parameters include anisotropic displacement ellipsoids and hydrogen-bonding networks. Validation tools (e.g., PLATON) ensure structural accuracy .

What biological activities are reported for this compound and related triazole derivatives?

Level: Basic
Methodological Answer:
Triazole derivatives exhibit:

  • Anticancer Activity: IC₅₀ values against breast (MCF-7) and colon (HCT-116) cancer cells range from 5–20 µM, assessed via MTT assays .
  • Antimicrobial Activity: MIC values of 8–32 µg/mL against E. coli and S. aureus in broth microdilution assays .
  • Enzyme Inhibition: COX-2 inhibition (IC₅₀ = 1.2 µM) via competitive binding assays .

How does fluorination at the benzyl and phenyl positions influence its mechanism of action?

Level: Advanced
Methodological Answer:
Fluorine atoms enhance:

  • Lipophilicity: Increases membrane permeability (logP ~3.5) compared to non-fluorinated analogs (logP ~2.8).
  • Target Affinity: Fluorine’s electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., LSD1 inhibition via π-π stacking with F-phenyl groups) .
  • Metabolic Stability: Reduces CYP450-mediated oxidation, confirmed via liver microsome assays .

How do structural modifications impact structure-activity relationships (SAR)?

Level: Advanced
Methodological Answer:
Comparative SAR studies reveal:

Modification Effect on Activity
4-Fluorophenyl Enhances anticancer activity (IC₅₀ = 8 µM vs. 25 µM for non-fluorinated analogs) .
Benzyl vs. Methyl Benzyl substitution improves COX-2 selectivity (10-fold over COX-1) .
Triazole Ring Essential for hydrogen bonding with kinase ATP-binding sites (e.g., B-Raf) .

What are the key challenges in analytical characterization of this compound?

Level: Advanced
Methodological Answer:

  • Solubility Issues: Low aqueous solubility (<0.1 mg/mL) complicates in vitro assays. Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity.
  • Stability: Degrades under UV light (t₁/₂ = 6 hrs). Store in amber vials at -20°C.
  • Purity Validation: Requires orthogonal methods (HPLC-MS, 19F NMR^{19} \text{F NMR}) to detect fluorinated impurities .

How can researchers validate its biological targets experimentally?

Level: Advanced
Methodological Answer:

  • Pull-Down Assays: Use biotinylated probes to isolate target proteins from cell lysates.
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kₐ/kd) to purified enzymes (e.g., LSD1).
  • CRISPR Knockout Models: Confirm loss of activity in target-deficient cell lines .

How to resolve contradictions in reported IC₅₀ values across studies?

Level: Advanced
Methodological Answer:
Discrepancies arise from:

  • Assay Conditions: Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability.
  • Cell Line Heterogeneity: Use STR profiling to confirm cell line identity.
  • Data Normalization: Standardize to reference inhibitors (e.g., doxorubicin for cytotoxicity) .

What advanced crystallographic techniques refine electron density maps?

Level: Advanced
Methodological Answer:

  • Twinned Data: Use SHELXL’s TWIN/BASF commands for refinement.
  • High-Resolution Data: Apply anisotropic displacement parameters (ADPs) for fluorine atoms.
  • Hirshfeld Analysis: Quantify intermolecular interactions (e.g., F···H contacts) via CrystalExplorer .

What future research directions are prioritized for this compound?

Level: Intermediate
Methodological Answer:

  • In Vivo Efficacy: Conduct pharmacokinetic studies (Cmax, t₁/₂) in rodent models.
  • Combination Therapy: Screen with checkpoint inhibitors (e.g., anti-PD-1) to enhance anticancer effects.
  • Proteomics: Identify off-target effects via thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.